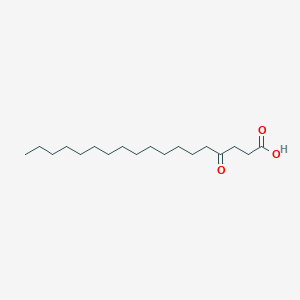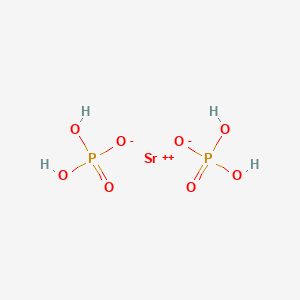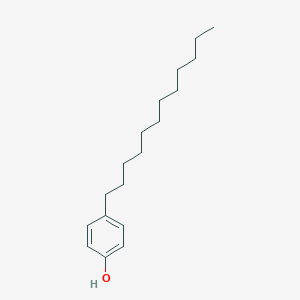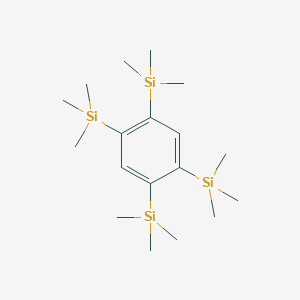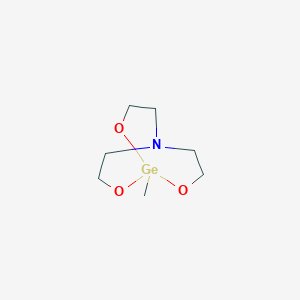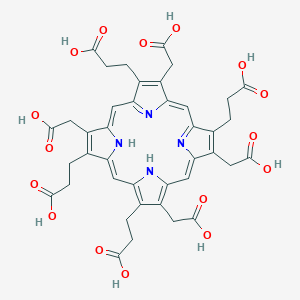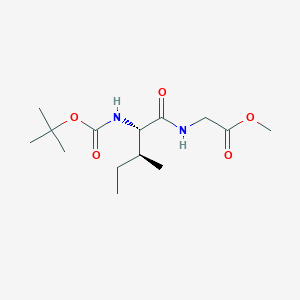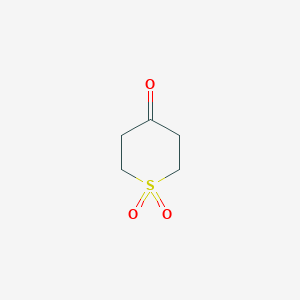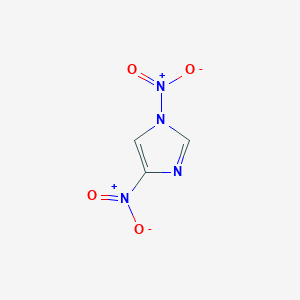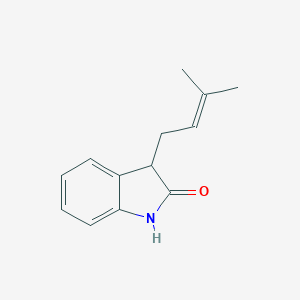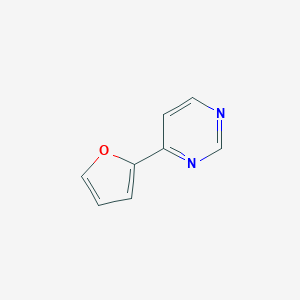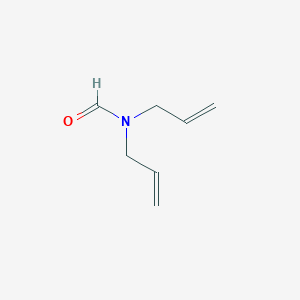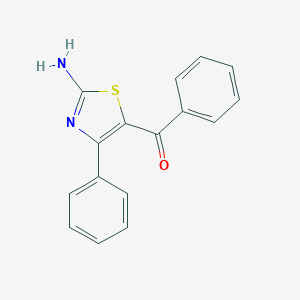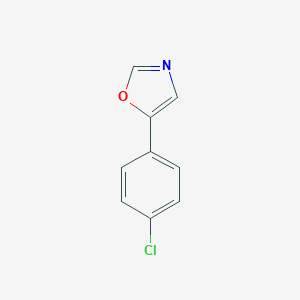
5-(4-Chlorophenyl)-1,3-oxazole
Übersicht
Beschreibung
5-(4-Chlorophenyl)-1,3-oxazole is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds exhibit a range of activities, including hypolipidemic, antibacterial, and antioxidant properties, as well as interesting photophysical and nonlinear optical behaviors .
Synthesis Analysis
The synthesis of compounds related to 5-(4-Chlorophenyl)-1,3-oxazole often involves multi-step reactions with careful selection of starting materials and reagents. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, was synthesized from 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid . Similarly, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and characterized by advanced spectroscopic techniques . These examples demonstrate the complexity and precision required in the synthesis of such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds in the same family as 5-(4-Chlorophenyl)-1,3-oxazole has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related triazole compound was determined, revealing dihedral angles between the triazole ring and the phenyl rings, as well as intra- and intermolecular hydrogen bonds that stabilize the crystal structure . These structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to undergo further chemical transformations. For instance, some triazole derivatives were reduced with NaBH4 to afford new compounds . The ability to modify these compounds through chemical reactions is important for the development of new pharmaceutical agents with improved efficacy and reduced toxicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their behavior in biological systems and their potential as therapeutic agents. For example, the photophysical properties of novel oxazolone derivatives were evaluated in different solvents, showing intense absorption and emission maxima . The nonlinear optical properties of these compounds were also investigated, indicating their potential for optical limiting applications . These properties are influenced by the molecular structure and substituents on the heterocyclic core.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents : A study synthesized novel compounds incorporating 1,3-oxazole and evaluated them for anticancer and antimicrobial activities. One compound exhibited high potency against cancer cell lines, and others showed promising antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Antibacterial Study : Another research focused on synthesizing novel heterocyclic compounds with 1,3-oxazole fragments, demonstrating good antibacterial activity against various bacterial strains (Mehta, 2016).
Brain-Derived Neurotrophic Factor Inducers : Some 5-(omega-aryloxyalkyl)oxazole derivatives were found to significantly increase brain-derived neurotrophic factor production in human neuroblastoma cells, indicating potential applications in neurology (Maekawa et al., 2003).
Coordination Chemistry : Oxazole ligands, including 1,3-oxazole derivatives, have been widely used as chiral auxiliaries in asymmetric syntheses due to their versatile ligand design and straightforward synthesis (Gómez, Muller, & Rocamora, 1999).
Optoelectronic Properties : A study presented the synthesis of novel bicyclic oxazolidine compounds, including derivatives of 1,3-oxazole, and investigated their optoelectronic properties, revealing insights into their potential applications in material science (Abbas et al., 2018).
DNA Gyrase Inhibitors : Certain oxazole derivatives have been identified as potent DNA gyrase inhibitors with strong antibacterial activity against Gram-positive bacteria, suggesting their use in addressing antibiotic resistance (Tanitame et al., 2004).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKPHOIIYXTDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512026 | |
| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3-oxazole | |
CAS RN |
1008-94-2 | |
| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



